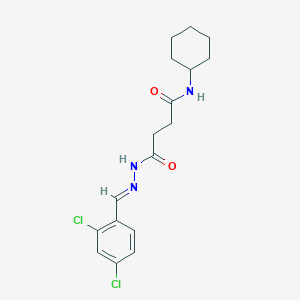![molecular formula C20H23IN2O2S B11546664 O-{4-[(4-iodophenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B11546664.png)
O-{4-[(4-iodophenyl)carbamoyl]phenyl} dipropylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a dipropylcarbamothioyl group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodoaniline with dipropylcarbamothioyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-BROMOPHENYL)BENZAMIDE
- 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-CHLOROPHENYL)BENZAMIDE
- 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE
Uniqueness
4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and allows for specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23IN2O2S |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C20H23IN2O2S/c1-3-13-23(14-4-2)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,22,24) |
InChI Key |
JQOYIHUELDOKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)](/img/structure/B11546584.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546592.png)
![ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11546602.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11546604.png)
![(2R,3R,10bS)-3-acetyl-2-(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11546606.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl benzoate](/img/structure/B11546613.png)
![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11546619.png)

![Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester](/img/structure/B11546634.png)
![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide](/img/structure/B11546638.png)
![N-({N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11546642.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11546643.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11546649.png)
![4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol](/img/structure/B11546662.png)
